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Compound of Interest

Compound Name: 7-Ethyl-2H-chromen-2-one

Cat. No.: B13693486 Get Quote

Executive Summary & Chemical Identity
7-Ethylcoumarin (7-ethyl-2H-1-benzopyran-2-one) represents a specific lipophilic derivative

within the benzopyrone family. While often overshadowed by its 7-hydroxy (umbelliferone) and

7-amino analogues in fluorescence applications, the 7-alkyl variants are critical intermediates in

the synthesis of laser dyes and anticoagulant pharmaceuticals.

For researchers and formulation scientists, the primary challenge with 7-ethylcoumarin is its

hydrophobic nature. Its ethyl substitution at the C7 position increases lipophilicity compared to

the parent coumarin, significantly impacting its dissolution kinetics in aqueous media. This

guide provides a technical roadmap for solubilizing this compound, utilizing both comparative

physicochemical data and validated experimental protocols.

Physicochemical Profile
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Property Value / Descriptor Source/Basis

CAS Number 2407-85-4 Chemical Registry

Molecular Formula C₁₁H₁₀O₂ Stoichiometry

Molecular Weight 174.20 g/mol Calculated

LogP (Predicted) ~2.3 – 2.5
Homologous extrapolation [1]

[2]

Appearance
Crystalline solid (White to off-

white)
Physical observation

Melting Point ~88–90 °C (Estimated) Derivative comparison

Solubility Profile: Organic Solvents vs. Water
The solubility of 7-ethylcoumarin follows a clear lipophilic hierarchy. The ethyl group (+CH₂-

CH₃) acts as a hydrophobic anchor, disrupting the water structure (entropic penalty) while

enhancing van der Waals interactions with non-polar solvents.

Comparative Solubility Table
Note: Values are estimated based on homologous series trends (Coumarin vs. 7-

Methylcoumarin) and thermodynamic solubility modeling.
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Solvent System Solubility Rating
Estimated Conc.
(mg/mL)

Mechanistic Driver

Chloroform / DCM Very High > 100 mg/mL

Strong dispersion

forces; "like-dissolves-

like".

Acetone High 50 – 80 mg/mL

Dipole-dipole

interactions with the

lactone ring.

DMSO High 40 – 60 mg/mL

High dielectric

constant; excellent for

stock solutions.

Ethanol (Abs.) Moderate 10 – 25 mg/mL

H-bonding capability

limited by the ethyl

steric hindrance.

Methanol Moderate 8 – 20 mg/mL

Similar to ethanol but

slightly less effective

for alkyl chains.

Water (pH 7) Very Low < 0.1 mg/mL

Hydrophobic effect;

high energy cost to

form cavity in water.

Solvation Mechanism Diagram
The following diagram illustrates the competing thermodynamic forces governing the solubility

of 7-ethylcoumarin.
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Caption: Thermodynamic decision tree showing why 7-ethylcoumarin favors organic solvation

over aqueous dissolution.

Experimental Protocol: Determination of Solubility
For critical applications (e.g., determining the exact dosage for an animal study), reliance on

literature values is insufficient. The Shake-Flask Method coupled with HPLC-UV is the gold

standard for validation.

Workflow: Saturation Shake-Flask Method
Objective: Determine thermodynamic solubility at 25°C.

Materials:

7-Ethylcoumarin (Solid)[1]

Solvent of choice (e.g., PBS pH 7.4, Ethanol)

0.45 µm PTFE Syringe Filters (hydrophobic for organics) or PVDF (for aqueous)

HPLC System (UV Detector at 320 nm)

Step-by-Step Methodology:

Supersaturation: Add excess 7-ethylcoumarin solid to 5 mL of the solvent in a glass vial.

Ensure visible solid remains at the bottom.
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Equilibration:

Seal the vial tightly to prevent evaporation.

Agitate at 25°C for 24–48 hours using an orbital shaker or magnetic stirrer (moderate

speed).

Phase Separation:

Allow the solution to stand for 1 hour to let large particles settle.

Extract 1 mL of the supernatant using a syringe.

Filtration: Pass the supernatant through a 0.45 µm filter.

Critical Note: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter

membrane.

Dilution & Analysis:

Dilute the filtrate with mobile phase (e.g., Acetonitrile) to land within the linear range of

your calibration curve.

Inject into HPLC. Calculate concentration using a pre-established standard curve.
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Caption: Step-by-step Shake-Flask protocol for accurate solubility determination.

Application Strategies for Drug Development
When using 7-ethylcoumarin in biological assays, direct addition to aqueous media will result in

precipitation and inaccurate dosing.

The "DMSO Spike" Method
For cell culture or enzymatic assays:
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Prepare a 1000x Stock Solution in pure DMSO (e.g., 10 mM).

Dilute 1 µL of stock into 1 mL of assay buffer.

Result: Final DMSO concentration is 0.1% (usually non-toxic), and the compound is

kinetically trapped in solution, though thermodynamic precipitation may occur over time.

Cosolvency
If DMSO is not suitable, use a cosolvent system. A mixture of Ethanol:Water (40:60) or

PEG400:Water (30:70) can increase solubility by orders of magnitude compared to pure water

[3].

Cyclodextrin Complexation
For in vivo formulations where organic solvents are toxic, use HP-β-Cyclodextrin. The

hydrophobic ethyl-coumarin core inserts into the cyclodextrin cavity, while the hydroxyl groups

of the cyclodextrin interact with water, rendering the complex water-soluble.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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